Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester
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Overview
Description
Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester is a heterocyclic organic compound with the chemical formula C8H6Br3NO4S. This compound is known for its unique structure, which includes a benzenesulfonic acid group, a p-nitro group, and a 2,2,2-tribromoethyl ester group. It is primarily used in research and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester typically involves the esterification of p-nitrobenzenesulfonic acid with 2,2,2-tribromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkyl groups in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Various substituted derivatives of the original compound.
p-Aminobenzenesulfonic acid, 2,2,2-tribromoethanol. Hydrolysis: p-Nitrobenzenesulfonic acid, 2,2,2-tribromoethanol .Scientific Research Applications
Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitrobenzenesulfonate
- 2,2,2-Tribromoethanol
- 4-Nitrobenzenesulfonic acid
Uniqueness
Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester is unique due to the presence of both the nitro and tribromoethyl ester groups, which confer distinct chemical reactivity and properties. This makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
73688-64-9 |
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Molecular Formula |
C8H6Br3NO5S |
Molecular Weight |
467.92 g/mol |
IUPAC Name |
2,2,2-tribromoethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H6Br3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
InChI Key |
JWCNRYWLPDNWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(Br)(Br)Br |
Origin of Product |
United States |
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